![molecular formula C17H11BrF2N4O2S2 B2628811 4-bromo-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 896025-61-9](/img/structure/B2628811.png)
4-bromo-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a bromine atom, a difluorophenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Difluorophenyl Group: This step involves the reaction of the thiadiazole intermediate with 2,4-difluoroaniline in the presence of coupling agents.
Bromination: The final step involves the bromination of the benzamide moiety using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Key Functional Groups
- Thiadiazole moiety : Known for antimicrobial and anti-inflammatory properties.
- Benzamide structure : Often associated with neuroprotective effects.
- Fluorinated phenyl group : Enhances lipophilicity and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole ring can act against various bacterial strains, including Gram-positive and Gram-negative bacteria. The introduction of halogen atoms (like bromine or fluorine) has been linked to increased antibacterial efficacy .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with fluorinated substituents had lower minimum inhibitory concentrations (MIC), indicating higher potency compared to standard antibiotics .
Anticancer Properties
The benzamide portion of the compound suggests potential anticancer activity. Benzamides have been studied for their ability to inhibit cancer cell proliferation through different mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assessment
In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that certain derivatives of benzamide exhibited significant cytotoxicity. The presence of the thiadiazole ring further enhanced this activity, suggesting a synergistic effect .
Anti-inflammatory Effects
The compound's structure may also confer anti-inflammatory properties. Thiadiazoles are known to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Study: Inflammatory Response Modulation
Research demonstrated that thiadiazole derivatives could downregulate the expression of inflammatory markers in macrophages exposed to lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .
Neuroprotective Effects
Benzamide derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier due to its lipophilicity makes it a candidate for further exploration in this area.
Case Study: Neuroprotection in Cellular Models
In cellular models of neurotoxicity induced by glutamate, certain derivatives showed promise in protecting neuronal cells from damage, highlighting their potential therapeutic applications in conditions like Alzheimer's disease .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathway Modulation: It may modulate signaling pathways by interacting with key proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2,4-difluorophenyl)benzamide
- N-(5-(2,4-difluorophenyl)-1,3,4-thiadiazol-2-yl)-4-bromobenzamide
Uniqueness
4-bromo-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both a thiadiazole ring and a difluorophenyl group, which confer distinct chemical properties and biological activities compared to its analogs.
Biological Activity
4-bromo-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the biological activity of this compound, drawing on various studies and findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Bromine atom at the para position of the benzamide.
- Thiadiazole ring , which is known for its diverse biological properties.
- Difluorophenyl group , which may enhance its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance:
- Compounds containing the 1,3,4-thiadiazole moiety have shown promising activity against various bacterial strains such as E. coli and S. aureus .
- A study highlighted that certain thiazole derivatives demonstrated comparable efficacy to standard antibiotics like norfloxacin and antifungals like fluconazole .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and K562 (chronic myelogenous leukemia) .
- Molecular docking studies suggest that these compounds can effectively bind to targets involved in cancer proliferation, showcasing their potential as therapeutic agents .
Study 1: Anticancer Screening
A study on a series of thiazole derivatives found that one compound exhibited an IC50 value of 7.4 µM against the Bcr-Abl tyrosine kinase in K562 cells. This suggests that modifications in the thiazole structure can lead to enhanced anticancer activity .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives found that specific compounds inhibited bacterial growth effectively. The presence of halogen substituents (like bromine) was correlated with increased antibacterial activity against Gram-positive bacteria .
Data Table: Summary of Biological Activities
Activity Type | Compound | Target/Cell Line | IC50/Activity |
---|---|---|---|
Antimicrobial | Thiazole Derivative | E. coli, S. aureus | Comparable to standard antibiotics |
Anticancer | Compound from Study 1 | K562 (CML) | IC50 = 7.4 µM |
Anticancer | Compound from Study 2 | MCF7 (Breast Cancer) | Cytotoxic effects observed |
Properties
IUPAC Name |
4-bromo-N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF2N4O2S2/c18-10-3-1-9(2-4-10)15(26)22-16-23-24-17(28-16)27-8-14(25)21-13-6-5-11(19)7-12(13)20/h1-7H,8H2,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMQLWIQFQWSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.